8-(4-phenoxybutoxy)quinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-(4-phenoxybutoxy)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-2-10-17(11-3-1)21-14-4-5-15-22-18-12-6-8-16-9-7-13-20-19(16)18/h1-3,6-13H,4-5,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFHYPFLJOLELX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCOC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of 8 4 Phenoxybutoxy Quinoline and Its Analogues
General Principles Governing Structure-Activity Relationships in Quinoline (B57606) Frameworks
The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a well-established "privileged structure" in drug discovery, known for its wide array of biological activities. researchgate.netnih.gov The versatility of the quinoline ring allows for extensive chemical modifications, and the resulting biological activity is highly dependent on the nature and position of its substituents. orientjchem.orgmdpi.com
SAR studies have established several guiding principles:
Substitution Position: The position of substituents on the quinoline core is a critical determinant of pharmacological activity. orientjchem.org For instance, substitutions at the C-2, C-4, C-5, C-7, and C-8 positions have been shown to significantly influence the biological profile. orientjchem.orgrsc.org In some cases, substitutions at positions 2 and 3 have been found to yield compounds more active against certain cancer cell lines than those substituted at positions 4 and 8. orientjchem.org Conversely, other studies have found that substitution at the 5-position often leads to enhanced antibacterial and antifungal bioactivities. benthamdirect.com
Functional Groups: The introduction of various functional groups can dramatically alter a compound's efficacy. orientjchem.org Halogen atoms, such as fluorine at the C-6 position or bromine at the C-6 position, can significantly enhance antibacterial or antimalarial activity, respectively. orientjchem.orgrsc.org The presence of hydroxyl or methoxy (B1213986) groups, particularly at the C-7 position, has been shown to improve antitumor activity. orientjchem.org
Electronic Effects: The electronic properties of substituents (whether they are electron-donating or electron-withdrawing) play a crucial role. mdpi.com For example, in one study on antimalarial quinoline-imidazole hybrids, an electron-donating methoxy group at the C-2 position enhanced activity, whereas an electron-withdrawing chloro group at the same position led to a loss of activity. rsc.org
Steric Factors: The size and shape (steric bulk) of substituents also impact biological activity, often by influencing how the molecule binds to its target receptor. mdpi.comresearchgate.net Aromatic bulky substituents have been noted to have a greater positive effect on the antibacterial activity of 4-aminoquinoline (B48711) derivatives compared to non-bulky aliphatic groups. researchgate.net
Planarity and Conjugation: For certain activities, such as anticancer effects, a planar structure and an extended conjugation system can improve a compound's ability to intercalate with DNA, thereby enhancing its potency. orientjchem.org
The quinoline core is a foundational element in numerous natural products and synthetic drugs, and its derivatives have been investigated for a vast range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. rsc.orgarabjchem.orgbiointerfaceresearch.com
Role of the 4-Phenoxybutoxy Moiety in Modulating Biological Activity
The 4-phenoxybutoxy side chain is a significant structural motif that has been explored in conjunction with various heterocyclic systems to modulate biological activity. A key area of investigation has been its effect on the voltage-gated potassium channel Kv1.3, a target for treating autoimmune diseases. nih.govnih.gov
In a notable study, the 4-phenoxybutoxy moiety was attached to several different heterocyclic scaffolds. nih.govnih.gov This was inspired by the potent Kv1.3 inhibitor 5-(4-phenoxybutoxy)psoralen (B1682466) (PAP-1), which is over 1000-fold more potent than its parent compound, 5-methoxypsoralen. nih.govnih.gov The research aimed to determine if simply attaching the 4-phenoxybutoxy side chain to other aromatic systems would confer similar high potency.
However, the results indicated that the heterocyclic core to which the moiety is attached is of paramount importance. Specifically, 4-phenoxybutoxy-substituted quinolines were found to be inactive as Kv1.3 blockers. nih.govnih.gov This finding demonstrates that the 4-phenoxybutoxy group is not, by itself, sufficient to create a potent Kv1.3 inhibitor. Its role is highly dependent on the scaffold it is connected to, suggesting a synergistic interaction between the side chain and the core ring system is necessary for this particular biological activity. The inactivity of the quinoline variant underscores the specificity required for molecular recognition at the channel's binding site.
Impact of Substitutions on the Quinoline Core (e.g., Positional and Electronic Effects)
The biological activity of quinoline derivatives can be finely tuned by altering the substitution pattern on the core ring system. semanticscholar.org Both the position and the electronic nature of the substituents are critical factors that govern the molecule's interaction with biological targets. rsc.orgmdpi.com
Positional Effects: Different positions on the quinoline ring are not equivalent, and substitution at one site can lead to a vastly different pharmacological profile than substitution at another.
C-2 and C-4 Positions: These positions on the pyridine part of the ring are often targeted for modification. In some anticancer derivatives, substitutions at C-2 were found to be critical for activity. orientjchem.org The C-4 position is also key; for example, 4-aminoquinoline derivatives are a well-known class of antimalarial drugs. biointerfaceresearch.com
C-5 Position: Substitution at the C-5 position on the benzene ring has been associated with enhanced antibacterial and antifungal activities. benthamdirect.com
C-6 and C-7 Positions: The introduction of a fluorine atom at C-6 is a common strategy to enhance the antibacterial activity of quinolones. orientjchem.org Similarly, placing a hydroxyl or methoxy group at C-7 has been shown to improve antitumor potency. orientjchem.org
C-8 Position: The 8-position is also a site of significant interest. For instance, 8-hydroxyquinoline (B1678124) is a known chelating agent, and its derivatives have been explored for various therapeutic effects. orientjchem.org
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) can increase electron density in the ring system. In certain antimalarial hybrids, an -OCH₃ group at the C-2 position was found to enhance activity. rsc.org
Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -Br) and cyano (-CN) groups withdraw electron density. A chloro group at C-2 was found to abolish the antimalarial activity that its methoxy counterpart possessed. rsc.org However, a bromine atom at C-6 was deemed essential for improving the activity of another series of compounds. rsc.org
The following table summarizes selected research findings on the impact of substitutions on the quinoline core.
| Position | Substituent | Effect on Biological Activity | Reference |
| C-2 | OCH₃ (EDG) | Enhanced antimalarial activity in a hybrid series. | rsc.org |
| C-2 | Cl (EWG) | Led to loss of antimalarial activity in the same hybrid series. | rsc.org |
| C-5 | Halo, Amino, Aryl | Generally leads to enhanced antibacterial and antifungal activities. | benthamdirect.com |
| C-6 | Fluorine | Significantly enhances antibacterial activity. | orientjchem.org |
| C-6 | Bromine | Essential moiety for activity improvement in an antimalarial series. | rsc.org |
| C-7 | Hydroxyl, Methoxy | Can improve antitumor activity. | orientjchem.org |
| C-8 | Chloro | Part of a neurotoxin that blocks sodium channels. | georgiasouthern.edu |
Comparative SAR Analysis with Other Phenoxyalkoxy-Substituted Heterocycles
To understand the specific role of the quinoline scaffold, it is instructive to compare the biological activity of 8-(4-phenoxybutoxy)quinoline with that of other heterocycles bearing the same 4-phenoxybutoxy side chain. A key study investigating inhibitors of the Kv1.3 potassium channel provides a direct comparison. nih.govnih.gov
The study found that while attaching the 4-phenoxybutoxy side chain to a psoralen (B192213) core resulted in a highly potent inhibitor (PAP-1), the same could not be said for all heterocyclic systems. nih.govnih.gov This highlights that the interaction between the side chain and the core is not universal and is crucial for determining activity.
The results of this comparative analysis are summarized in the table below.
| Heterocyclic Core | 4-Phenoxybutoxy-Substituted Derivative | Activity as Kv1.3 Blocker | IC₅₀ Value | Reference |
| Quinoline | This compound | Inactive | - | nih.govnih.gov |
| Quinazoline | 4-(4-Phenoxybutoxy)quinazoline | Inactive | - | nih.govnih.gov |
| Phenanthrene | 9-(4-Phenoxybutoxy)phenanthrene | Inactive | - | nih.govnih.gov |
| Quinolinone | 4-(4-Phenoxybutoxy)quinolin-2(1H)-one | Active | ~150 nM - 10 µM | nih.govnih.gov |
| Furoquinoline | Dictamnine derivative | Active | ~150 nM - 10 µM | nih.govnih.gov |
| Coumarin (B35378) | 7-(4-Phenoxybutoxy)coumarin | Active | ~150 nM - 10 µM | nih.govnih.gov |
| Furochromone | Furochromone derivative | Active | ~150 nM - 10 µM | nih.govnih.gov |
| Psoralen | 5-(4-Phenoxybutoxy)psoralen (PAP-1) | Highly Active | 2 nM | nih.govnih.gov |
Pharmacophore Identification within Phenoxyalkoxy-Quinoline Scaffolds
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. Identifying the pharmacophore for phenoxyalkoxy-quinoline scaffolds is dependent on the specific biological target .
Based on the comparative analysis for Kv1.3 channel inhibition, it is evident that a simple combination of a quinoline ring and a phenoxyalkoxy chain does not constitute a valid pharmacophore for this target. nih.govnih.gov The research indicates that the psoralen system itself is a crucial part of the pharmacophore for high-affinity Kv1.3 blockade. nih.gov For related active compounds like the 4-(4-phenoxybutoxy)quinolin-2(1H)-one, the pharmacophore would need to include not just the lipophilic phenoxybutoxy tail and the aromatic system, but also a critical hydrogen-bonding feature, likely the carbonyl oxygen of the quinolinone ring. nih.govnih.gov
For other potential targets, the pharmacophoric features of a phenoxyalkoxy-quinoline would differ. For instance, in the context of inhibiting enzymes like acetylcholinesterase (AChE), a target in Alzheimer's disease research, the quinoline moiety itself can be a key pharmacophoric element. researchgate.net Molecular docking studies have suggested that the planar quinoline ring can engage in crucial π-π stacking interactions with aromatic amino acid residues in the active site of the enzyme. researchgate.net In such a model, the 8-(4-phenoxybutoxy) group would serve as a linker to a terminal phenyl ring, which could occupy another hydrophobic pocket or binding region within the target protein, potentially increasing affinity and selectivity.
Therefore, a general pharmacophore for phenoxyalkoxy-quinolines would consist of:
An Aromatic Quinoline Core: Capable of engaging in π-π stacking and other hydrophobic interactions.
A Flexible Alkoxy Linker: The butoxy chain provides conformational flexibility, allowing the terminal group to find an optimal binding position.
A Terminal Phenyl Group: Provides an additional lipophilic region for interaction.
The Quinoline Nitrogen: Acts as a potential hydrogen bond acceptor.
The specific spatial arrangement and the inclusion of other features (like hydrogen bond donors/acceptors on the quinoline ring) would need to be defined for each specific biological target.
Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation of 8 4 Phenoxybutoxy Quinoline and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations in ¹H and ¹³C spectra, the precise connectivity of atoms in 8-(4-phenoxybutoxy)quinoline can be established.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, the spectrum can be divided into two main regions: the aromatic region, corresponding to the quinoline (B57606) and phenyl protons, and the aliphatic region of the butoxy chain.
Quinoline Ring Protons: The six protons on the quinoline ring are expected to appear in the downfield region (typically δ 7.0-9.0 ppm). Due to the electron-withdrawing nature of the heterocyclic nitrogen atom, H-2 and H-4 are generally the most deshielded. The substitution at the 8-position influences the chemical shifts of the protons on the carbocyclic ring (H-5, H-6, H-7). mdpi.com
Phenoxy Group Protons: The five protons of the terminal phenyl group will also reside in the aromatic region, with distinct signals for the ortho, meta, and para positions relative to the ether linkage.
Butoxy Chain Protons: The methylene (B1212753) protons of the butoxy chain will appear in the upfield region. The two methylene groups adjacent to the oxygen atoms (-OCH₂-) are expected to be the most deshielded (typically δ 4.0-4.5 ppm) and will likely appear as triplets due to coupling with the adjacent methylene groups. The two central methylene groups (-CH₂CH₂-) will appear at a higher field (typically δ 1.8-2.2 ppm) and will likely show more complex splitting patterns (e.g., multiplet or quintet). nih.govresearchgate.net
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. With 19 carbon atoms, the spectrum of this compound is expected to show distinct signals for each carbon.
Quinoline Ring Carbons: The nine carbons of the quinoline ring will appear in the aromatic region (δ 110-160 ppm). The carbon atom C-8, bearing the alkoxy substituent, will be significantly shifted downfield. tsijournals.comresearchgate.net
Phenoxy Group Carbons: The six carbons of the phenyl ring will also be in the aromatic region, with the carbon attached to the oxygen (C-O) appearing furthest downfield (around δ 158 ppm).
Butoxy Chain Carbons: The four aliphatic carbons will appear in the upfield region (δ 20-70 ppm), with the two carbons bonded to oxygen (-OCH₂-) being the most deshielded. researchgate.net
2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) are indispensable for unambiguous assignment. A COSY spectrum would confirm the coupling relationships between protons, for instance, tracing the connectivity within the butoxy chain and within the individual aromatic spin systems. An HSQC spectrum correlates each proton signal to its directly attached carbon, while an HMBC spectrum reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the phenoxybutoxy chain to the C-8 position of the quinoline ring. mdpi.com
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on analysis of similar 8-substituted quinolines and phenoxyalkanes.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Quinoline H-2 | 8.8 - 9.0 | d |
| Quinoline H-3 | 7.4 - 7.6 | dd |
| Quinoline H-4 | 8.0 - 8.2 | d |
| Quinoline H-5 | 7.5 - 7.7 | d |
| Quinoline H-6 | 7.3 - 7.5 | t |
| Quinoline H-7 | 7.1 - 7.3 | d |
| Phenoxy H-2', H-6' | 6.9 - 7.1 | d |
| Phenoxy H-3', H-5' | 7.2 - 7.4 | t |
| Phenoxy H-4' | 6.8 - 7.0 | t |
| Quinoline-O-CH₂- | 4.2 - 4.4 | t |
| Phenoxy-O-CH₂- | 4.0 - 4.2 | t |
| -O-CH₂-CH₂-CH₂-CH₂-O- | 1.9 - 2.1 | m |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on analysis of similar 8-substituted quinolines and phenoxyalkanes.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Quinoline C-2 | 148 - 150 |
| Quinoline C-3 | 121 - 123 |
| Quinoline C-4 | 135 - 137 |
| Quinoline C-4a | 127 - 129 |
| Quinoline C-5 | 128 - 130 |
| Quinoline C-6 | 120 - 122 |
| Quinoline C-7 | 108 - 110 |
| Quinoline C-8 | 154 - 156 |
| Quinoline C-8a | 140 - 142 |
| Phenoxy C-1' | 158 - 160 |
| Phenoxy C-2', C-6' | 114 - 116 |
| Phenoxy C-3', C-5' | 129 - 131 |
| Phenoxy C-4' | 120 - 122 |
| Quinoline-O-CH₂- | 67 - 69 |
| Phenoxy-O-CH₂- | 66 - 68 |
| -O-CH₂-CH₂- | 26 - 28 |
| -CH₂-CH₂-O- | 25 - 27 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a vital technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₁₉H₁₉NO₂), the exact mass can be calculated and confirmed using high-resolution mass spectrometry (HRMS).
The nominal molecular weight is 293.36 g/mol . HRMS would provide a highly accurate mass measurement, confirming the elemental composition.
Fragmentation Pattern: In an electron ionization (EI) or collision-induced dissociation (CID) experiment, the molecule will fragment in a predictable manner. The most likely fragmentation pathways for this compound would involve the cleavage of the ether linkages in the side chain.
Alpha-cleavage: Cleavage of the C-O bond between the quinoline ring and the butoxy chain would yield a fragment corresponding to the 8-oxyquinoline radical cation (m/z 145) or an 8-hydroxyquinoline (B1678124) fragment (m/z 144), and a phenoxybutyl radical.
Ether Cleavage in the Chain: The bond between the butyl chain and the phenoxy group can cleave, leading to a fragment at m/z 93 (phenoxy radical) or m/z 94 (phenol).
Butoxy Chain Fragmentation: The butyl chain itself can undergo fragmentation, leading to the loss of ethylene (B1197577) (28 Da) or other small alkyl fragments.
Quinoline Ring Fragmentation: The quinoline ring is relatively stable but can undergo characteristic fragmentations, such as the loss of HCN (27 Da). massbank.eu
Analysis of the fragmentation pattern of analogues like 8-ethylquinoline (B27807) shows a characteristic loss of a methyl group to form a stable ion, suggesting that cleavage at the benzylic-like position of the side chain is a favored pathway. massbank.eu Similarly, studies on the related compound 5-(4-phenoxybutoxy)psoralen (B1682466) (PAP-1) show that the primary fragmentation is the cleavage of the ether bond between the heterocyclic ring and the butoxy side chain. nih.govresearchgate.net
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Structure/Identity |
|---|---|
| 293 | [M]⁺ (Molecular Ion) |
| 157 | [M - C₇H₇O]⁺ (Loss of phenoxy radical) |
| 145 | [C₉H₇NO]⁺ (8-oxyquinoline cation) |
| 144 | [C₉H₆N]⁺ (After cleavage and rearrangement) |
| 93 | [C₆H₅O]⁺ (Phenoxy cation) |
X-ray Crystallography for Absolute Structure Determination and Conformation
While NMR provides the solution-state structure, single-crystal X-ray crystallography gives the definitive solid-state structure, including bond lengths, bond angles, and the molecule's conformation. Although a crystal structure for this compound itself is not publicly available, analysis of closely related structures provides significant insight.
For instance, the crystal structure of 8-(4-nitrobenzyloxy)quinoline reveals that the quinoline ring system is essentially planar. nih.gov A similar planarity is expected for the quinoline moiety in the target compound. The key conformational parameter would be the dihedral angle between the plane of the quinoline ring and the plane of the phenyl ring at the other end of the flexible butoxy chain. In 8-(4-nitrobenzyloxy)quinoline, the dihedral angle between the quinoline and the benzene (B151609) ring is 61.76°. nih.gov In 8-methoxy-4-(4-methoxyphenyl)quinoline, the dihedral angle between the quinoline and benzene rings is 62.17°. researchgate.netnih.gov
Table 4: Expected Crystallographic Parameters for this compound based on Analogues Data inferred from crystal structures of 8-(4-nitrobenzyloxy)quinoline and 8-hydroxyquinoline. nih.govnih.gov
| Parameter | Expected Value/Characteristic |
|---|---|
| Quinoline Ring System | Essentially planar |
| Butoxy Chain Conformation | Likely extended (anti-periplanar) |
| Dihedral Angle (Quinoline-Phenyl) | Highly variable due to chain flexibility (likely > 60°) |
| Intermolecular Interactions | π-π stacking, C-H···O hydrogen bonds |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
UV-Vis spectroscopy probes the electronic transitions within a molecule. The chromophore in this compound consists of the extended π-systems of the quinoline and phenyl rings. Quinoline itself exhibits strong absorptions in the UV region due to π→π* transitions. researchgate.net
The spectrum is expected to show two or three main absorption bands.
A strong band below 250 nm, characteristic of the phenyl ring and more complex transitions within the quinoline system.
A band or series of bands between 270-330 nm, which are characteristic of the quinoline chromophore. researchgate.net
The substitution at the 8-position with an alkoxy group acts as an auxochrome, which can cause a slight red shift (bathochromic shift) of the absorption maxima compared to unsubstituted quinoline. The solvent used can also influence the position of the absorption maxima (solvatochromism). mdpi.com The spectrum would confirm the presence of the aromatic chromophores and could be used for quantitative analysis.
Table 5: Predicted UV-Vis Absorption Maxima (λmax) for this compound Based on data for 8-hydroxyquinoline and other quinoline derivatives. researchgate.netresearchgate.net
| Solvent | Predicted λmax (nm) | Associated Transition |
|---|---|---|
| Methanol / Ethanol | ~245-255 | π→π* (Phenyl, Quinoline) |
| ~300-310 | π→π* (Quinoline) | |
| ~315-325 | π→π* (Quinoline) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands confirming its structure.
Aromatic C-H Stretch: A group of weak to medium bands above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).
Aliphatic C-H Stretch: Medium to strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) from the methylene groups of the butoxy chain.
Aromatic C=C and C=N Stretch: A series of medium to strong, sharp bands in the 1450-1620 cm⁻¹ region, characteristic of the quinoline and phenyl rings. mdpi.com
C-O Ether Stretch: Two strong, characteristic bands are expected for the aryl-alkyl ether linkages. The Ar-O stretch typically appears around 1220-1260 cm⁻¹, while the Alkyl-O stretch appears around 1050-1150 cm⁻¹. researchgate.netresearchgate.net
C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations in the 690-900 cm⁻¹ region can give information about the substitution pattern on the aromatic rings.
The absence of a broad band around 3200-3600 cm⁻¹ would confirm the absence of -OH or -NH functional groups.
Table 6: Predicted Characteristic IR Absorption Bands (cm⁻¹) for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3010 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| Aromatic C=C / C=N Stretch | 1450 - 1620 | Strong-Medium |
| C-O-C Asymmetric Stretch (Aryl) | 1220 - 1260 | Strong |
| C-O-C Symmetric Stretch (Alkyl) | 1050 - 1150 | Strong |
| Aromatic C-H o.o.p. Bend | 690 - 900 | Strong |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 8-(4-phenoxybutoxy)quinoline derivatives?
- Methodological Answer : The synthesis typically involves alkylation of hydroxyquinoline precursors with 4-phenoxybutyl bromide (4-PBB) under basic conditions. For example, 8-hydroxyquinoline derivatives are refluxed with 4-PBB and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) for 12–24 hours. Purification is achieved via medium-pressure liquid chromatography (MPLC) and recrystallization from ethanol . Key steps include optimizing stoichiometry (e.g., 1:1.2 molar ratio of hydroxyquinoline to 4-PBB) and reaction time to minimize side products.
Q. Which analytical techniques are essential for characterizing this compound derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms substitution patterns and purity. Mass spectrometry (MS) and high-resolution MS (HRMS) validate molecular weights. For crystalline derivatives, X-ray diffraction (using SHELX software for structure refinement) resolves stereochemistry . High-performance liquid chromatography (HPLC) monitors reaction progress, with mobile phases like acetonitrile/water (70:30) and UV detection at 254 nm .
Q. How are preliminary biological activities of these compounds assessed?
- Methodological Answer : In vitro cytotoxicity screening using MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) and healthy cells (e.g., NHDF-Neo) is standard. Compounds are tested at concentrations ranging from 1 nM to 100 µM. Selectivity indices (IC₅₀ ratios of healthy vs. cancer cells) are calculated to prioritize candidates. For example, glycohybrid derivatives with triazole-quinoline linkages show 9.8-fold selectivity in colon cancer models .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?
- Methodological Answer : SAR studies focus on modifying substituents at the quinoline core (e.g., methoxy, nitro, or trifluoromethyl groups) and varying the phenoxybutoxy chain length. For instance, replacing methoxy with bulkier groups (e.g., difluoromethoxy) enhances membrane permeability, while shorter chains reduce steric hindrance in target binding. Activity data from enzyme inhibition assays (e.g., IC₅₀ values against kinases) are analyzed using regression models to identify critical substituents .
Q. What strategies resolve spectral ambiguities in NMR analysis of complex quinoline derivatives?
- Methodological Answer : For overlapping signals, 2D NMR techniques (COSY, HSQC, HMBC) differentiate coupling patterns and assign quaternary carbons. Deuterated solvents (e.g., DMSO-d₆) minimize background noise. In cases of rotameric equilibria (e.g., restricted rotation around the phenoxybutoxy chain), variable-temperature NMR (VT-NMR) at 25–60°C resolves splitting .
Q. How are mechanistic insights into the biological activity of these derivatives obtained?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like tyrosine kinases or DNA topoisomerases. Experimental validation includes surface plasmon resonance (SPR) for binding affinity (KD measurements) and Western blotting to assess downstream protein modulation (e.g., phosphorylation levels). For example, derivatives with pyridine carbonyl groups show enhanced hydrogen bonding with ATP-binding pockets .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Transitioning from batch to flow chemistry improves reproducibility. Chiral stationary phases (e.g., cellulose-based HPLC columns) resolve enantiomers, while asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) ensures stereochemical control. Reaction monitoring via in-line FTIR detects intermediates to prevent racemization .
Safety and Compliance
Q. What safety protocols are critical when handling this compound derivatives?
- Methodological Answer : Use PPE (nitrile gloves, lab coats, goggles) to prevent skin/eye contact. Work in a fume hood due to volatile solvents (DMF, ethanol). Spill management involves adsorption with vermiculite and disposal as hazardous waste (EPA code D001). Acute toxicity testing (OECD 423) informs LD₅₀ values for risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
